molecular formula C24H20N2O4 B3916483 methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate

methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate

Cat. No.: B3916483
M. Wt: 400.4 g/mol
InChI Key: QTQBTXQRYDWWJF-LTGZKZEYSA-N
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Description

Methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate is a complex organic compound that features a benzamido group and a phenylprop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate . This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the benzamido and phenylprop-2-enoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzamido and phenylprop-2-enoyl groups can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-24(29)19-12-14-20(15-13-19)25-23(28)21(16-17-8-4-2-5-9-17)26-22(27)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,28)(H,26,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQBTXQRYDWWJF-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate

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